2-Amino-4-(propane-2-sulfonyl)phenol
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Overview
Description
2-Amino-4-(propane-2-sulfonyl)phenol is an organic compound with the molecular formula C9H13NO3S It is a derivative of phenol, characterized by the presence of an amino group at the second position and a propane-2-sulfonyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(propane-2-sulfonyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-nitrophenol with propane-2-sulfonyl chloride in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(propane-2-sulfonyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines and alcohols.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while oxidation could produce quinones.
Scientific Research Applications
2-Amino-4-(propane-2-sulfonyl)phenol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(propane-2-sulfonyl)phenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Similar structure but with a bromine atom instead of the propane-2-sulfonyl group.
2-Amino-4-methylphenol: Contains a methyl group instead of the propane-2-sulfonyl group.
2-Amino-4-fluorophenol: Features a fluorine atom in place of the propane-2-sulfonyl group.
Uniqueness
2-Amino-4-(propane-2-sulfonyl)phenol is unique due to the presence of the propane-2-sulfonyl group, which imparts distinct chemical properties and reactivity. This group can enhance the compound’s solubility in water and its ability to participate in specific chemical reactions, making it valuable for various applications.
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-amino-4-propan-2-ylsulfonylphenol |
InChI |
InChI=1S/C9H13NO3S/c1-6(2)14(12,13)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3 |
InChI Key |
QQDSMYDELYLLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
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